molecular formula C6H11NO2 B1430036 N-(oxepan-4-ylidene)hydroxylamine CAS No. 1443987-55-0

N-(oxepan-4-ylidene)hydroxylamine

Cat. No.: B1430036
CAS No.: 1443987-55-0
M. Wt: 129.16 g/mol
InChI Key: NPUQTEMTXIKRCN-VOTSOKGWSA-N
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Description

N-(oxepan-4-ylidene)hydroxylamine is an organic compound with the molecular formula C6H11NO2. It features a seven-membered oxepane ring fused with a hydroxylamine functional group, a structure often represented by the SMILES notation C1C/C(=N\O)/CCOC1 . Compounds containing hydroxylamine derivatives are of significant interest in synthetic organic chemistry and pharmaceutical research. The hydroxylamine group is a versatile precursor in the synthesis of more complex molecules, particularly for the formation of oximes and other nitrogen-containing heterocycles . Nitrogen heterocycles are a cornerstone of modern medicinal chemistry, forming the backbone of over 60% of unique small-molecule drugs due to their favorable interactions with biological targets . As a specialized chemical building block, this compound is valuable for exploring novel synthetic pathways and developing potential pharmacologically active molecules. It is provided for use in controlled laboratory environments. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1443987-55-0

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(NE)-N-(oxepan-4-ylidene)hydroxylamine

InChI

InChI=1S/C6H11NO2/c8-7-6-2-1-4-9-5-3-6/h8H,1-5H2/b7-6+

InChI Key

NPUQTEMTXIKRCN-VOTSOKGWSA-N

Isomeric SMILES

C1C/C(=N/O)/CCOC1

Canonical SMILES

C1CC(=NO)CCOC1

Origin of Product

United States

Synthetic Methodologies for N Oxepan 4 Ylidene Hydroxylamine and Its Analogues

Retrosynthetic Analysis of the Oxepan-4-one (B1595542) Oxime Moiety

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(oxepan-4-ylidene)hydroxylamine, the most direct disconnection occurs at the carbon-nitrogen double bond (C=N) of the oxime. This functional group interconversion (FGI) leads back to two primary precursors: oxepan-4-one, a cyclic ketone, and hydroxylamine (B1172632) (NH₂OH).

This retrosynthetic approach is rooted in the well-established chemical reaction between a carbonyl compound (in this case, a ketone) and hydroxylamine to form an oxime. The formation of the seven-membered oxepane (B1206615) ring itself can be envisioned through various ring-closing strategies, but for the purpose of synthesizing the target oxime, oxepan-4-one is the logical and most common starting material. The core challenge then becomes the efficient execution of this condensation reaction.

Classical Condensation Approaches for this compound Synthesis

The traditional and most widely used method for synthesizing oximes is the direct condensation of a ketone or aldehyde with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride (NH₂OH·HCl).

Reaction of Oxepan-4-one with Hydroxylamine and its Salts

The synthesis of this compound is typically achieved by reacting oxepan-4-one with hydroxylamine hydrochloride in the presence of a base. The base, commonly sodium acetate or pyridine, is necessary to neutralize the hydrochloric acid liberated during the reaction, which in turn frees the hydroxylamine nucleophile to attack the carbonyl carbon of the ketone.

The reaction is often carried out in a protic solvent like ethanol or methanol, and may require heating to proceed at a reasonable rate. The general reaction is as follows:

Oxepan-4-one + NH₂OH·HCl + Base → this compound + Base·HCl + H₂O

The choice of base and solvent can significantly impact the reaction's yield and duration. While pyridine has been a conventional choice, its toxicity and the potential for effluent pollution have led chemists to seek more benign alternatives.

Table 1: Comparison of Classical Oximation Conditions for Cyclic Ketones

Ketone Substrate Reagents Solvent Conditions Yield (%)
Cyclohexanone (B45756) NH₂OH·HCl, Pyridine Ethanol Reflux ~85-95
Acetophenone NH₂OH·HCl, Sodium Acetate Methanol 80 °C, 3h High

This table presents representative data for analogous reactions, as specific yield data for this compound under these exact classical conditions is not extensively detailed in readily available literature. The conditions are general and applicable to the synthesis of the target compound.

Mechanistic Considerations in Oxime Formation from Cyclic Ketones

The mechanism of oxime formation is a two-stage process involving nucleophilic addition followed by dehydration.

Nucleophilic Attack: The reaction begins with the nucleophilic nitrogen atom of hydroxylamine attacking the electrophilic carbonyl carbon of oxepan-4-one. This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. The nitrogen in hydroxylamine is considered a "super-nucleophile" due to the alpha-effect, where the adjacent oxygen's lone pairs enhance its nucleophilicity. This attack forms a tetrahedral intermediate called a carbinolamine.

Proton Transfer: A series of rapid proton transfers occurs. The negatively charged oxygen is protonated, and the nitrogen is deprotonated, resulting in a neutral amino-alcohol intermediate.

Dehydration: The hydroxyl group on the original carbonyl carbon is protonated by an acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen then pushes down to form a double bond with the carbon, expelling the water molecule.

Final Deprotonation: A final deprotonation of the nitrogen atom by a base (like water or the conjugate base of the acid catalyst) yields the final oxime product, this compound, and regenerates the acid catalyst.

The reaction is pH-dependent. It needs to be acidic enough to protonate the carbonyl group and facilitate dehydration but not so acidic that it fully protonates the hydroxylamine, which would deactivate it as a nucleophile.

Modern Synthetic Innovations for this compound

In line with the principles of green chemistry, recent research has focused on developing more efficient, environmentally friendly, and cost-effective methods for oxime synthesis. These modern approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve reaction times and yields.

Catalytic Strategies in Oxime Synthesis for Improved Efficiency

The use of catalysts can significantly enhance the efficiency of oximation reactions. While traditional methods rely on stoichiometric amounts of base, catalytic approaches offer milder reaction conditions and easier workup. For instance, ammoximation, which uses ammonia and hydrogen peroxide, has become a primary method in the green synthesis of oximes like cyclohexanone oxime, often employing titanium-containing zeolite catalysts (e.g., TS-1). This process combines oxidation and oximation into a single, highly efficient step.

Other catalytic systems have been explored for general oxime synthesis, including:

Metal Oxides: Bismuth(III) oxide (Bi₂O₃) and Titanium dioxide (TiO₂) have been used as effective catalysts for the solvent-free synthesis of oximes by grinding the reactants at room temperature.

Natural Acids: Aqueous extracts from plants or fruit juices containing natural acids have been employed as environmentally benign catalysts.

Surfactants: Hyamine®, a quaternary ammonium salt, has been shown to catalyze the conversion of carbonyls to oximes efficiently in an aqueous medium at room temperature.

These catalytic methods, while not always documented specifically for oxepan-4-one, provide a clear pathway for improving the synthesis of this compound with greater efficiency and sustainability.

Solvent-Free and Green Chemistry Approaches in this compound Preparation

A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Several innovative, solvent-free techniques have been successfully applied to oxime synthesis.

Grindstone Chemistry: This solid-state method involves simply grinding the carbonyl compound, hydroxylamine hydrochloride, and a catalyst (like Bi₂O₃ or Sb₂O₃) together in a mortar and pestle at room temperature. This technique avoids the need for any solvent, simplifies the work-up procedure, and often results in excellent yields in a very short time.

Microwave Irradiation (MWI): Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The oximation of ketones on a solid support like wet basic alumina can be completed in minutes under microwave irradiation, again without the need for a bulk solvent. MWI has also been used with catalysts like TiO₂ under solvent-free conditions.

Aqueous Medium: Utilizing water as a solvent is a key principle of green chemistry. Reactions have been developed using catalysts in water or even mineral water, which contains natural salts that can promote the reaction, providing an economical and environmentally friendly alternative to organic solvents.

Table 2: Overview of Green Synthetic Methods for Oximation

Method Catalyst/Medium Conditions Advantages
Grindstone Chemistry Bi₂O₃ Room Temp, Grinding Solvent-free, rapid, high yield, clean
Microwave Irradiation Wet Basic Al₂O₃ MWI, 1-10 min Solvent-free, very fast, easy workup
Ammoximation Ti-containing zeolites H₂O₂, NH₃ Environmentally friendly, high atom economy

These modern methodologies offer significant advantages over classical approaches, paving the way for more sustainable production of this compound and related compounds.

Purification and Isolation Techniques for this compound

The isolation and purification of this compound, a cyclic ketoxime, are critical steps to remove unreacted starting materials, catalysts, and byproducts from its synthesis. The choice of purification method depends on the physical properties of the oxime, such as its polarity, volatility, and thermal stability, as well as the nature of the impurities present. Common techniques employed for the purification of oximes include liquid-liquid extraction, distillation, crystallization, and chromatography.

Liquid-Liquid Extraction: Extraction is a fundamental workup procedure used to separate the desired oxime from the crude reaction mixture. Since oximes are weakly acidic, this property can be exploited for their separation from neutral impurities like residual hydrocarbons. cdc.gov A common approach involves dissolving the crude product in a water-immiscible organic solvent, such as toluene or cyclohexane, and washing the solution with water or a dilute aqueous base. google.com For instance, washing a toluene solution of cyclohexanone oxime, a structural analogue of this compound, with a dilute sodium hydroxide solution at 70-80°C has been shown to be effective. google.com The efficiency of retaining the oxime in the basic phase can be enhanced by the addition of alcohols and by performing the extraction at lower temperatures. cdc.gov

Distillation: For thermally stable and relatively volatile oximes, distillation is a viable purification method. sciencemadness.org Vacuum distillation is often preferred to prevent thermal decomposition, which can occur at higher temperatures. sciencemadness.org A study on the separation of ketoximes from amide mixtures demonstrated that distillation at temperatures between 80°C and 180°C is effective. google.com Specifically for cyclohexanone oxime, a boiling point of 100–105°C at a reduced pressure of 10–12 mm Hg has been reported. orgsyn.org This suggests that this compound may be amenable to purification by vacuum distillation under similar conditions.

Crystallization: Crystallization is a highly effective technique for purifying solid oximes. The process relies on the differential solubility of the oxime and impurities in a selected solvent system. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow for the formation of pure crystals. Oximes as a class of compounds are noted to have good crystallization behavior. rochester.edu For example, heptaldoxime can be purified by recrystallization from 60% aqueous ethyl alcohol. orgsyn.org Common solvent mixtures used for the recrystallization of organic compounds include heptane/ethyl acetate and methanol/water.

Chromatography: Chromatographic techniques are powerful for achieving high levels of purity and for separating complex mixtures, including geometric isomers (syn and anti) of oximes. cdc.gov

Column Chromatography: Silica gel column chromatography is widely used for the purification of organic compounds. nih.gov For oxime derivatives, this method has proven effective for isolating individual diastereomers, indicating its high resolving power. nih.gov A suitable solvent system (eluent) is chosen to allow the desired compound to move through the stationary phase at a different rate than the impurities.

Gas Chromatography (GC): For analytical purposes and potentially for small-scale purification, gas chromatography can be used. However, care must be taken as oximes can decompose on hot metal surfaces within the instrument. cdc.gov To mitigate this, an all-glass system is recommended. cdc.gov A column with a glass bead support coated with a polyglycol liquid phase has been found to be satisfactory for the chromatographic analysis of oximes. cdc.gov

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to identify appropriate solvent conditions for column chromatography. nih.gov The separation is visualized under UV light or by staining with an appropriate reagent. nih.gov

The following table summarizes the primary techniques used for the purification of this compound and its analogues.

TechniquePrinciple of SeparationKey Parameters & ReagentsNotes
Liquid-Liquid Extraction Differential solubility and partitioning between two immiscible liquid phases.Solvents: Toluene, cyclohexane, water. google.comReagents: Dilute NaOH or other aqueous bases. google.comExploits the weak acidity of oximes for separation from neutral impurities. cdc.gov
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Temperature: 80–180°C. google.comPressure: Vacuum (e.g., 10-12 mm Hg). orgsyn.orgPrevents thermal decomposition of the oxime at atmospheric pressure.
Crystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.Solvents: Aqueous ethanol, heptane/ethyl acetate, methanol/water. orgsyn.orgEffective for solid oximes; can yield high-purity material.
Column Chromatography Differential adsorption of components onto a solid stationary phase (e.g., silica gel).Stationary Phase: Silica gel. nih.govMobile Phase: Varies based on polarity (e.g., hexane/ethyl acetate mixtures).Capable of separating geometric isomers and achieving very high purity. cdc.govnih.gov
Gas Chromatography (GC) Partitioning of volatile components between a stationary phase and an inert gas mobile phase.System: All-glass to prevent decomposition. cdc.govStationary Phase: Polyglycol liquid phase. cdc.govPrimarily for analysis but can show the presence of syn and anti isomers. cdc.gov

Chemical Reactivity and Transformation Mechanisms of N Oxepan 4 Ylidene Hydroxylamine

General Reactivity Profile of the Oxime Functional Group in Cyclic Systems

The reactivity of the oxime functional group (C=N-OH) in a cyclic system like N-(oxepan-4-ylidene)hydroxylamine is multifaceted. Oximes are structurally similar to imines but possess unique properties due to the N-O bond, including enhanced stability against hydrolysis. nsf.gov They feature dual nucleophilic sites at the oxygen and nitrogen atoms and an ambiphilic carbon, allowing for diverse reactivity. nsf.gov

Key aspects of the reactivity of cyclic oximes include:

Isomerism: The C=N double bond can exist in different geometric isomers (E/Z or syn/anti), which can influence stereospecific reactions. wikipedia.org

Acidity and Basicity: The hydroxyl proton is weakly acidic, while the nitrogen atom is basic and can be protonated under acidic conditions.

N-O Bond Fragility: The N-O bond is relatively weak and can be cleaved under certain conditions, leading to the formation of reactive intermediates like iminyl radicals. nsf.gov

Rearrangements: Cyclic oximes are well-known to undergo acid-catalyzed rearrangements, most notably the Beckmann rearrangement, to yield lactams. wikipedia.orgchemeurope.com

Nucleophilic and Electrophilic Reactions Involving this compound

The dual nature of the oxime group in this compound allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Character: The lone pairs of electrons on the nitrogen and oxygen atoms make the oxime group nucleophilic. The oxygen atom, in particular, can act as a nucleophile in various reactions. organic-chemistry.org For instance, the oxygen of the oxime can attack electrophiles. This nucleophilicity is central to reactions like O-alkylation and O-acylation.

Electrophilic Character: Conversely, the carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. nsf.gov Furthermore, under certain conditions, hydroxylamine (B1172632) derivatives can act as electrophilic aminating agents. wiley-vch.denih.gov This typically involves the attachment of an electron-withdrawing group to the nitrogen, enhancing its electrophilicity. wiley-vch.de While specific examples for this compound are not prevalent in the literature, the general principle applies to oximes.

Reaction TypeRole of OximeReacting PartnerProduct Type
O-AlkylationNucleophileAlkylating agentO-Alkyl oxime ether
O-AcylationNucleophileAcylating agentO-Acyl oxime ester
Nucleophilic AdditionElectrophileNucleophile (e.g., organometallic reagent)Addition product
Electrophilic AminationElectrophile (as a derivative)Nucleophile (e.g., carbanion)Aminated compound

Rearrangement Reactions of this compound

The Beckmann Rearrangement and Analogous Transformations

The most significant rearrangement reaction for this compound is the Beckmann rearrangement. This acid-catalyzed reaction converts a cyclic oxime into a lactam (a cyclic amide). wikipedia.orgchemeurope.com In this case, this compound would rearrange to form a seven-membered lactam. This transformation is of great industrial importance, exemplified by the synthesis of caprolactam from cyclohexanone (B45756) oxime, the precursor to Nylon 6. wikipedia.orgchemeurope.com

The reaction is typically promoted by strong acids like sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride (B1165640) (Beckmann solution). wikipedia.orgchemeurope.com However, other reagents such as tosyl chloride, thionyl chloride, phosphorus pentachloride, and cyanuric chloride can also catalyze the rearrangement. wikipedia.orgchemeurope.com

Mechanistic Pathways of this compound Rearrangements

The mechanism of the Beckmann rearrangement for a cyclic ketoxime like this compound generally proceeds as follows:

Protonation/Activation: The hydroxyl group of the oxime is protonated by an acid, converting it into a better leaving group (water). masterorganicchemistry.combyjus.com Alternatively, the hydroxyl group can be activated by conversion to a sulfonate ester. alfa-chemistry.com

Rearrangement and Water Expulsion: The alkyl group positioned anti (trans) to the leaving group on the nitrogen migrates to the nitrogen in a concerted step, with the simultaneous expulsion of water. organic-chemistry.orgyoutube.com This forms a nitrilium ion intermediate.

Nucleophilic Attack: A nucleophile, typically water, attacks the electrophilic carbon of the nitrilium ion. chemeurope.commasterorganicchemistry.com

Tautomerization: The resulting intermediate undergoes deprotonation and tautomerization to yield the final lactam product. byjus.com

The stereospecificity of the migration (the group anti to the hydroxyl group migrates) is a key feature of this reaction. wikipedia.org

Addition and Cycloaddition Reactions of this compound

The C=N double bond of this compound can participate in addition and cycloaddition reactions.

Addition Reactions: Carbon-centered radicals can add to the C=N double bond of oxime ethers, a reaction that proceeds with high regioselectivity to produce a more stable nitrogen-centered radical stabilized by the adjacent oxygen. libretexts.org

Cycloaddition Reactions: Oximes can undergo cycloaddition reactions. numberanalytics.com For example, developments in oxime reactivity have enabled [2+2]-cycloadditions to form azetidines. nsf.gov While specific examples involving this compound are not readily available, the potential for such reactions exists based on the general reactivity of oximes.

Oxidation and Reduction Chemistry of this compound

Oxidation: The oxidation of oximes can lead to various products depending on the oxidant used. Mild oxidizing agents can convert oximes to nitro compounds. wikipedia.org

Reduction: The reduction of oximes is a common method for synthesizing amines. wikipedia.org However, the reduction of oximes to hydroxylamines is challenging due to the tendency for over-reduction and cleavage of the weak N-O bond, which leads to the formation of primary amines as side products. nih.gov

Catalytic reduction of oximes to hydroxylamines can be achieved using platinum-based heterogeneous catalysts with hydrogen gas in the presence of a strong Brønsted acid. nih.gov More recent methods have employed metal-free and transition-metal-based homogeneous catalysts. nih.gov The reduction of this compound would yield the corresponding N-hydroxy-oxepane-4-amine.

ReactionReagent(s)Product
OxidationMild OxidantNitro compound
ReductionNa, H₂, or hydride reagentsAmine
Selective ReductionPtO₂, H₂, strong acidHydroxylamine

Functional Group Interconversions on the Oxepan Ring of this compound

Functional group interconversions on the oxepane (B1206615) ring of this compound allow for the synthesis of a variety of substituted derivatives. These transformations can introduce new functionalities at different positions of the seven-membered ring, thereby modifying the compound's physicochemical properties and potential biological activity. The presence of the oxime group can influence the reactivity of the oxepane ring and vice versa.

One of the primary precursors for synthesizing this compound and its derivatives is oxepan-4-one (B1595542). The reactivity of this ketone provides a foundational understanding of the types of transformations possible on the oxepane ring. For instance, oxepan-4-one can undergo oxidation, reduction, and substitution reactions. wikipedia.org These reactions, when applied to the corresponding oxime, this compound, or its derivatives, can lead to a diverse array of functionalized oxepanes.

A notable transformation involving the entire molecular structure is the Beckmann rearrangement. While this reaction primarily involves the oxime group, it fundamentally alters the oxepane ring system, converting it into a lactam. wikipedia.org This acid-catalyzed rearrangement is a cornerstone in the industrial production of caprolactam from cyclohexanone oxime, a six-membered ring analogue. wikipedia.org The same principle applies to this compound, which upon treatment with acids like sulfuric acid or polyphosphoric acid, would be expected to yield the corresponding seven-membered lactam. wikipedia.org

While direct studies on the functionalization of the oxepane ring in this compound are limited, research on analogous systems, such as substituted tetrahydropyran-4-one oximes, provides valuable insights. For example, the synthesis of 3,5-disubstituted tetrahydropyran-4-one and its subsequent conversion to the corresponding oxime demonstrate that substituents can be introduced on the heterocyclic ring prior to the formation of the oxime. kaznu.kzresearchgate.net This suggests a viable strategy for preparing substituted this compound derivatives would involve the initial synthesis of a substituted oxepan-4-one followed by oximation.

Furthermore, the development of methods for the synthesis of various substituted oxepane and oxepine structures highlights the potential for creating a library of this compound derivatives with diverse functionalities on the seven-membered ring. researchgate.net These methods include Lewis acid-mediated ring-opening of cyclopropanes followed by cyclization to form benzannulated oxepines and tandem reactions for the synthesis of highly functionalized dihydrooxepines. researchgate.netresearchgate.net

The table below summarizes potential functional group interconversions on the oxepane ring, drawing parallels from the reactivity of the precursor oxepan-4-one and related heterocyclic systems.

Table 1: Potential Functional Group Interconversions on the Oxepane Ring

Starting Material Reagent(s) and Conditions Product Reaction Type
Substituted Oxepan-4-one Hydroxylamine hydrochloride, base Substituted this compound Oximation
This compound Acid (e.g., H₂SO₄, PPA) Azepan-5-one (Lactam) Beckmann Rearrangement
Oxepan-4-one Oxidizing agent Oxepan-4-carboxylic acid Oxidation
Oxepan-4-one Reducing agent (e.g., LiAlH₄) Oxepan-4-ol Reduction
Halogenated Oxepane Amines Amino-substituted Oxepane Nucleophilic Substitution

This table presents potential reactions based on the known reactivity of oxepan-4-one and analogous systems.

It is important to note that the reaction conditions for these transformations would need to be carefully optimized to ensure compatibility with the oxime functional group. For instance, strongly acidic or basic conditions could potentially lead to the hydrolysis or rearrangement of the oxime.

Computational and Theoretical Studies of N Oxepan 4 Ylidene Hydroxylamine

Quantum Chemical Investigations on N-(oxepan-4-ylidene)hydroxylamine

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural characteristics of this compound. These calculations provide a detailed picture of the molecule's quantum mechanical properties.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to analyze the electronic structure of this compound. These studies reveal the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. The bonding in the C=N-OH group of the oxime is of particular interest, as it governs the molecule's reactivity. The nitrogen atom is less electronegative than the oxygen atom, which influences the nucleophilicity of the nitrogen lone pair.

Table 1: Calculated Electronic Properties of this compound

Property Value Method of Calculation
Dipole Moment Data not available DFT/B3LYP/6-31G*
HOMO Energy Data not available DFT/B3LYP/6-31G*
LUMO Energy Data not available DFT/B3LYP/6-31G*
HOMO-LUMO Gap Data not available DFT/B3LYP/6-31G*

Note: The values in this table are placeholders and would be populated by specific quantum chemical calculations.

The seven-membered oxepan ring in this compound can adopt several low-energy conformations. Computational methods are essential for identifying the most stable conformers and the energy barriers between them. The conformational flexibility of the oxepan ring, in conjunction with the possible stereoisomers of the oxime group (E/Z isomerism), results in a complex potential energy surface. The (NE)-N-(oxepan-4-ylidene)hydroxylamine isomer is one of the possible configurations. uni.lu

Table 2: Relative Energies of Postulated this compound Conformers

Conformer Relative Energy (kcal/mol) Computational Level
Chair Data not available MMFF94
Boat Data not available MMFF94
Twist-Chair Data not available MMFF94

Note: The data in this table is illustrative and would be derived from specific conformational analysis studies.

While the oxepan ring itself is not aromatic, the concept of tautomerism is highly relevant to the oxime group. Oximes can exist in equilibrium with their nitroso tautomers. stackexchange.comscienceinfo.com For most oximes, the equilibrium lies heavily in favor of the oxime form due to the greater strength of the C=N double bond compared to the N=O double bond in the nitroso form. stackexchange.com The relative stability is influenced by the electronegativity difference between the atoms forming the double bond. stackexchange.com Computational studies can quantify the energy difference between the this compound and its corresponding nitroso tautomer, confirming the predominance of the oxime form.

Another important tautomeric relationship for oximes is the oxime-nitrone tautomerism. researchgate.netrsc.org High-level DFT calculations have been used to investigate this isomerization, suggesting that it can be more favorable through a bimolecular process. rsc.org The involvement of a nitrone tautomer has been computationally evidenced in nucleophilic additions of oximes. researchgate.net

Reaction Mechanism Elucidation for this compound Transformations

Theoretical chemistry plays a pivotal role in mapping out the reaction pathways for transformations involving this compound. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved.

For any chemical reaction, the transition state represents the highest energy point along the reaction coordinate. Quantum chemical calculations can locate and characterize the geometry and energy of transition states for reactions involving this compound, such as its formation from oxepane-4-one and hydroxylamine (B1172632). rogue-scholar.org The mechanism of oxime formation involves a nucleophilic addition followed by an elimination step, both of which can be modeled computationally to understand the proton transfer events and the associated energy barriers. rogue-scholar.org

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

Reaction Step Activation Energy (kcal/mol) Computational Method
Nucleophilic Attack Data not available ONIOM(M06-2X/6-31++G(d,p):UFF)
Proton Transfer Data not available ONIOM(M06-2X/6-31++G(d,p):UFF)
Water Elimination Data not available ONIOM(M06-2X/6-31++G(d,p):UFF)

Note: This table presents a hypothetical reaction and the data would be obtained from specific reaction mechanism studies.

The solvent environment can significantly influence the rates and outcomes of chemical reactions. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reactivity of this compound. For instance, the tautomeric equilibrium of oximes can be slightly dependent on the nature of the solvent. researchgate.net Protic solvents may stabilize charged intermediates or transition states through hydrogen bonding, thereby altering the reaction energy profile compared to a reaction in a nonpolar solvent.

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules and their interactions with the environment at an atomic level. nih.gov While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of related oxime-containing systems can provide significant insights into its potential dynamic behavior.

MD simulations of organic molecules like this compound typically involve the use of a molecular mechanics force field. nih.gov This force field is a set of parameters that define the potential energy of the system, accounting for various interactions such as bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. nih.gov By calculating the forces on each atom, Newton's laws of motion can be used to predict their positions and velocities over short time steps, typically on the order of femtoseconds. nih.gov

A key area where MD simulations could be applied to this compound is in understanding its conformational dynamics and its interactions with solvents. The seven-membered oxepane (B1206615) ring is flexible and can adopt various conformations. MD simulations can elucidate the energy landscape of these conformations and the transition rates between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions.

For instance, studies on other oxime-containing molecules have utilized MD simulations to understand their behavior at interfaces, such as a heptane/water interface. tandfonline.com These simulations revealed how the oxime molecule orients itself, with the hydrophilic hydroxy oxime group interacting with the aqueous phase and the hydrophobic parts remaining in the organic phase. tandfonline.com Similar simulations for this compound could predict its partitioning and orientation in multiphasic systems, which is vital for applications in areas like solvent extraction or interfacial catalysis.

The table below outlines a hypothetical setup for an MD simulation of this compound in a water box, which is a common approach to study the solvation and dynamics of a molecule in an aqueous environment.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound in Water

Parameter Description Example Value/Choice
Force Field A set of parameters to describe the potential energy of the system.GROMOS, AMBER, CHARMM
Solvent Model The model used to represent water molecules.SPC/E, TIP3P, TIP4P
Box Type The shape of the simulation box.Cubic, Triclinic
Box Size The dimensions of the simulation box.5 nm x 5 nm x 5 nm
Temperature The temperature at which the simulation is run.298 K (25 °C)
Pressure The pressure at which the simulation is run.1 atm
Time Step The interval between successive steps in the simulation.2 fs
Simulation Length The total duration of the simulation.100 ns

Quantitative Structure-Reactivity Relationships (QSRR) for this compound and Related Oximes

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.govnih.gov These models are built on the principle that the reactivity of a molecule is determined by its structural and physicochemical properties. While specific QSRR models for this compound are not readily found in the literature, the methodology can be applied to this compound and related oximes to predict their reactivity in various chemical transformations.

The development of a QSRR model involves several key steps:

Data Set Selection: A diverse set of oxime compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the QSRR model is assessed using statistical techniques like cross-validation and by predicting the reactivity of a separate set of compounds (a test set) that was not used in model development. nih.gov

For this compound and related oximes, a QSRR model could be developed to predict various aspects of their reactivity. For example, the N-O bond in oximes is known to be reactive and can undergo cleavage. mdpi.com A QSRR model could predict the susceptibility of this bond to cleavage under different conditions.

Relevant molecular descriptors for a QSRR study of oximes could include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the energy of the LUMO could be related to the susceptibility of the oxime to nucleophilic attack.

Steric Descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es). These would be important in understanding how the bulky oxepane ring influences reactivity.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe its connectivity and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

The table below presents a hypothetical set of descriptors that could be used in a QSRR study of oximes and their potential correlation with reactivity.

Table 2: Potential Descriptors for a QSRR Study of Oximes

Descriptor Type Specific Descriptor Potential Reactivity Correlation
Electronic LUMO EnergySusceptibility to nucleophilic attack
Electronic Charge on the Nitrogen AtomReactivity towards electrophiles
Steric Molecular VolumeRate of reaction with bulky reagents
Thermodynamic Heat of FormationStability of the oxime
Topological Wiener IndexGeneral reactivity trends within a series

By developing robust QSRR models, it would be possible to predict the reactivity of novel oxime compounds, including derivatives of this compound, without the need for extensive experimental work. This can significantly accelerate the discovery and optimization of compounds for various applications. chemrxiv.org

Advanced Analytical Methodologies for N Oxepan 4 Ylidene Hydroxylamine Characterization

Spectroscopic Techniques for Structural Elucidation of N-(oxepan-4-ylidene)hydroxylamine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are fundamental for structural confirmation. Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are also employed for unambiguous assignment of all proton and carbon signals. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The protons on the carbons adjacent to the ether oxygen in the oxepane (B1206615) ring are expected to be deshielded and appear in the 3.4-4.5 ppm region. libretexts.orglibretexts.orgopenstax.org The protons on the carbons alpha to the C=N double bond would also show a downfield shift. The hydroxyl proton of the oxime group (-N-OH) is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbon atom of the C=N bond in an oxime typically resonates in the range of 145-160 ppm. Carbons adjacent to the ether oxygen atom exhibit a downfield shift and usually absorb in the 50 to 80 δ range. libretexts.orgopenstax.org

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton sequence within the oxepane ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (in oxepane ring)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2/C7 (CH₂)3.5 - 3.865 - 75
C3/C6 (CH₂)2.6 - 2.930 - 40
C5 (CH₂)1.8 - 2.125 - 35
C4 (C=N)-150 - 160
N-OH8.0 - 10.0 (broad)-

Note: Predicted values are based on general principles for ethers and oximes and may vary based on solvent and experimental conditions. libretexts.orglibretexts.orgopenstax.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org For this compound, IR spectroscopy can confirm the presence of the key O-H, C=N, and C-O-C bonds.

The key characteristic absorption bands expected in the IR spectrum are:

O-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the hydroxyl group of the oxime. The broadness is due to hydrogen bonding. researchgate.net

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ due to the sp³ C-H bonds of the oxepane ring. libretexts.org

C=N Stretch: A medium intensity band in the 1640-1690 cm⁻¹ region, characteristic of the oxime C=N double bond.

C-O-C Stretch: A strong, prominent absorption band in the 1050-1150 cm⁻¹ range, which is indicative of the ether linkage within the oxepane ring. libretexts.orglibretexts.orgfiveable.me

N-O Stretch: An absorption band typically found in the 930-960 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H (oxime)Stretching, H-bonded3100 - 3500Broad, Medium-Strong
C-H (alkane)Stretching2850 - 3000Medium-Strong
C=N (oxime)Stretching1640 - 1690Medium
C-O-C (ether)Stretching1050 - 1150Strong
N-O (oxime)Stretching930 - 960Medium

Source: Data compiled from general spectroscopic principles for oximes and ethers. libretexts.orgresearchgate.netfiveable.me

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org For this compound (Molecular Formula: C₆H₁₁NO₂), the molecular weight is 129.16 g/mol . biosynth.com

High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. uv.mx The fragmentation of oximes in an electron ionization (EI) source often involves characteristic losses. nih.govnih.gov A common fragmentation pathway for oximes is the loss of a hydroxyl radical (•OH), which would result in a peak at M-17. cdnsciencepub.com Another potential fragmentation is the McLafferty rearrangement, if structurally feasible. nih.govnih.gov The presence of the ether linkage can lead to fragmentation via cleavage of the C-C bond alpha to the oxygen atom. libretexts.org

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

AdductPredicted m/z
[M+H]⁺130.08626
[M+Na]⁺152.06820
[M+K]⁺168.04214
[M+NH₄]⁺147.11280
[M-H]⁻128.07170

Source: PubChemLite uni.lu

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. The chromophore in this compound is the C=N-OH group. Oximes typically exhibit a weak absorption band in the UV region corresponding to the n → π* electronic transition of the C=N double bond. nih.gov While not providing extensive structural detail, UV-Vis spectroscopy is useful for quantitative analysis and for monitoring reactions involving this chromophore. nih.gov The absence of significant absorption at longer wavelengths confirms the lack of extended conjugation in the molecule.

Chromatographic Separation and Purity Assessment of this compound

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile organic compounds like this compound. dtic.mil Given the compound's polarity, a reversed-phase HPLC method would be most suitable. nih.gov

A typical HPLC method would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. humanjournals.com A gradient elution, where the proportion of the organic modifier is increased over time, would be effective for separating compounds with a range of polarities. epa.gov Detection is commonly achieved using a UV detector set at a wavelength where the oxime chromophore absorbs (around 210-230 nm). nih.gov This method can be validated to quantify the purity of this compound and to detect and quantify any potential impurities. orientjchem.org

Table 4: Hypothetical HPLC Method for Purity Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Note: This represents a typical starting point for method development, based on common practices for analyzing polar organic molecules and oximes. humanjournals.comepa.gov

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of oximes like this compound can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal instability in the GC system. researchgate.netmdpi.com To overcome these limitations, a derivatization step is essential prior to GC analysis. mdpi.commdpi.com

A common and effective method is a two-step derivatization process involving oximation followed by silylation. researchgate.net This process converts the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether, making the analyte suitable for GC analysis. researchgate.netmdpi.com The derivatized compound can then be analyzed, typically using GC coupled with a mass spectrometer (MS), which allows for both quantification and structural confirmation based on the mass fragmentation patterns. nih.gov

Detailed research on analogous compounds shows that derivatization with agents like methoxyamine hydrochloride followed by a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a reliable approach. mdpi.com For enhanced sensitivity, especially in trace analysis, derivatizing agents like pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) can be used, which creates derivatives with excellent properties for detection by electron capture negative ionization mass spectrometry. nih.govnih.gov

Below is a table outlining a typical GC-MS methodology that would be applicable for the analysis of derivatized this compound.

ParameterCondition
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Derivatization Two-step: 1. Methoxyamine hydrochloride in pyridine; 2. Silylation with MSTFA
GC Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 - 280 °C
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Oven Temperature Program Initial 70 °C, hold for 2 min; ramp at 10 °C/min to 300 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550

X-ray Crystallography in the Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. scispace.comrsc.org For oximes, this technique provides invaluable information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing, primarily hydrogen bonding. scispace.comnih.gov

The oxime functional group (C=N-OH) is both a hydrogen-bond donor (the OH group) and an acceptor (the nitrogen and oxygen atoms). scispace.com This dual nature allows for the formation of robust hydrogen-bonding motifs that define the supramolecular architecture. In the absence of other competing functional groups, oximes typically form either centrosymmetric dimers or extended chain-like structures called catemers. scispace.comnih.gov The most common motif is the R²₂(6) ring, formed by a pair of O-H···N hydrogen bonds between two oxime molecules. nih.gov

While a crystal structure for this compound is not publicly documented, analysis of structurally similar cyclic oximes provides a strong basis for predicting its solid-state behavior. rsc.orgresearchgate.net It is expected that this compound would crystallize to form dimers or catemers stabilized by these characteristic O-H···N hydrogen bonds. scispace.comresearchgate.net The seven-membered oxepane ring will adopt a specific low-energy conformation, which would also be elucidated by the crystallographic data.

The table below presents typical data that would be obtained from a single-crystal X-ray diffraction analysis of a representative cyclic oxime, illustrating the key parameters determined.

Crystallographic ParameterTypical Value / Information
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or C2/c (for centrosymmetric dimers)
Unit Cell Dimensions (a, b, c, β) Compound-specific values in Å and degrees
Molecules per Unit Cell (Z) Typically 4 or 8
Data Collection Temperature 100 - 150 K
Hydrogen Bond Motif R²₂(6) Dimer via O-H···N interactions
O-H···N Bond Distance ~2.8 Å
O-H···N Bond Angle ~170°
Oxime Configuration E or Z configuration determined

Derivatives and Analogues of N Oxepan 4 Ylidene Hydroxylamine

Design Principles for Modifying the Oxepan-4-one (B1595542) Oxime Scaffold

The modification of the oxepan-4-one oxime scaffold is guided by several key design principles aimed at exploring and optimizing the chemical and biological properties of the resulting derivatives. A primary focus is the substitution of the oxime's hydroxyl group, a modification known to be critical in other oxime-containing compounds for modulating activity. nih.gov The rationale is that by replacing the hydroxyl hydrogen with various functional groups, one can influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, thereby affecting its interactions with biological targets.

Another core principle involves the alteration of the seven-membered oxepane (B1206615) ring itself. This can include the introduction of substituents, variation of ring size, or even the incorporation of heteroatoms. Such changes are intended to probe the spatial requirements of potential binding sites and to fine-tune the conformational flexibility of the molecule. The overarching goal is to systematically explore the chemical space around the N-(oxepan-4-ylidene)hydroxylamine core to identify derivatives with enhanced or novel functionalities.

Synthetic Strategies for O-Substituted Oximes of this compound

The synthesis of O-substituted derivatives of this compound can be achieved through several established chemical transformations. A common and direct method is the O-alkylation or O-acylation of the parent oxime. This typically involves the deprotonation of the oxime's hydroxyl group with a suitable base, such as sodium carbonate, followed by reaction with an alkyl or acyl halide. nih.gov This approach allows for the introduction of a wide variety of substituents onto the oxime oxygen.

An alternative strategy is the direct condensation of oxepan-4-one with a pre-functionalized O-substituted hydroxylamine (B1172632). nih.gov This method is particularly useful when the desired O-substituent might not be compatible with the conditions required for alkylation or acylation. The choice of synthetic route often depends on the availability of starting materials and the specific nature of the desired O-substituent.

Reaction Type Reagents Description
O-AlkylationThis compound, Base (e.g., Na2CO3), Alkyl Halide (e.g., R-Br)The oxime is deprotonated and then reacts with an alkyl halide to form an O-alkylated derivative. nih.gov
O-AcylationThis compound, Base, Acyl Halide (e.g., R-COCl)The oxime is deprotonated and then reacts with an acyl halide to form an O-acylated derivative.
CondensationOxepan-4-one, O-Substituted Hydroxylamine (e.g., H2N-OR)The ketone reacts directly with an O-substituted hydroxylamine to form the corresponding oxime ether. nih.gov

Strategies for Modifying the Oxepan Ring System

Modifying the oxepane ring of this compound is a key strategy for exploring structure-activity relationships. One approach is ring expansion or contraction, which can be accomplished through various synthetic methods to create analogues with different-sized rings. researchgate.net These modifications can significantly impact the conformational preferences of the molecule and its ability to fit into specific binding pockets.

Stereochemical Aspects and Isomerism in this compound Derivatives

Derivatives of this compound can exhibit several forms of isomerism. A primary consideration is the potential for E/Z isomerism about the C=N double bond of the oxime. It is well-established that oximes and their ethers can exist as a mixture of these isomers, and they may interconvert in solution. nih.gov The specific ratio of E/Z isomers can be influenced by the synthetic conditions and the nature of the substituents on the oxime oxygen.

Furthermore, if the oxepane ring is asymmetrically substituted, the molecule can be chiral and exist as a pair of enantiomers. The separation and characterization of these stereoisomers are crucial, as they may exhibit different biological activities. The conformational flexibility of the seven-membered oxepane ring also introduces the possibility of different ring conformations, which can further complicate the stereochemical landscape of these derivatives. A thorough understanding and control of stereochemistry are essential for developing specific and potent analogues.

Isomerism Type Description
E/Z IsomerismArises from the restricted rotation around the C=N double bond of the oxime, leading to two possible geometric isomers. nih.gov
EnantiomerismOccurs if the molecule is chiral, typically due to asymmetric substitution on the oxepane ring, resulting in non-superimposable mirror images.
Conformational IsomerismRelates to the different spatial arrangements of the atoms in the flexible seven-membered oxepane ring.

Structure-Reactivity Relationships in Series of this compound Analogues

The systematic modification of the this compound scaffold allows for the investigation of structure-reactivity relationships. By synthesizing a series of analogues with varied substituents on the oxime and modifications to the oxepane ring, it is possible to correlate specific structural features with changes in chemical reactivity or biological activity.

For instance, studies on analogous oxime systems have shown that the nature of the substituent on the oxime oxygen can significantly impact the molecule's inhibitory activity against certain enzymes. nih.gov Electron-withdrawing or electron-donating groups can alter the electronic properties of the oxime nitrogen, which may be crucial for binding interactions. Similarly, the size and shape of the oxepane ring and its substituents can dictate how well the molecule fits into a target's binding site. By carefully analyzing these relationships, it is possible to develop predictive models that guide the design of future derivatives with improved properties.

Potential Applications and Future Directions in N Oxepan 4 Ylidene Hydroxylamine Research Non Clinical/non Biological Focus

N-(oxepan-4-ylidene)hydroxylamine as a Key Intermediate in Organic Synthesis

The structural architecture of this compound, incorporating both a nucleophilic hydroxylamine (B1172632) and a reactive C=N bond within a flexible seven-membered ring, positions it as a valuable intermediate in organic synthesis.

The oxime functionality of this compound is a versatile precursor for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The Beckmann rearrangement, a classic organic reaction, can be employed to convert the oxime into a lactam, specifically a derivative of azepan-2-one. This transformation is of significant interest as caprolactam and its derivatives are key monomers in the production of Nylon-6 polymers.

Furthermore, the hydroxylamine moiety can participate in cycloaddition reactions. For instance, a [2+5] cycloaddition reaction with suitable dienophiles could potentially lead to the formation of novel 1,3-oxazepine derivatives. researchgate.netuokerbala.edu.iq The synthesis of such seven-membered heterocyclic rings is a topic of ongoing research due to their presence in various biologically active molecules. researchgate.netjmchemsci.com The reaction of Schiff bases with anhydrides to form oxazepine derivatives has been well-documented, suggesting a plausible synthetic route utilizing this compound. jmchemsci.comresearchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting MaterialReagents/ConditionsResulting HeterocyclePotential Significance
This compoundAcid catalyst (e.g., H₂SO₄)Azepan-2-one derivativePrecursor for polyamides
This compoundDienophile (e.g., maleic anhydride)1,3-Oxazepine derivativeNovel heterocyclic systems
This compoundReducing agent (e.g., LiAlH₄)4-AminooxepaneBuilding block for other compounds

Beyond the synthesis of simple heterocycles, this compound can serve as a building block for more intricate molecular structures. The oxepane (B1206615) ring itself, a feature found in a number of marine natural products with interesting biological activities, offers a flexible and unique scaffold. nih.gov The presence of the hydroxylamine group provides a handle for further functionalization, allowing for the construction of spirocyclic systems or for its incorporation into larger, more complex molecules. For example, 1,3-dipolar cycloaddition reactions involving the in-situ generation of a nitrone from the hydroxylamine could be a powerful tool for creating complex polycyclic systems. researchgate.net

Evaluation of this compound as a Ligand in Coordination Chemistry

The nitrogen and oxygen atoms of the hydroxylamine group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. Oxime-containing ligands have a rich history in coordination chemistry, forming stable complexes with a variety of transition metals. at.uaresearchgate.netresearchgate.net

The coordination behavior of oxime ligands is known to be versatile, with the ability to coordinate to a metal center through either the nitrogen or oxygen atom, or in a bidentate fashion. The coordination mode can be influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of other ligands. at.ua The resulting metal complexes can exhibit interesting catalytic, magnetic, and spectroscopic properties. For instance, palladium(II) complexes with phosphino-oxime ligands have been shown to be active catalysts for the rearrangement and dehydration of aldoximes. rsc.org While specific studies on the coordination complexes of this compound are yet to be reported, the known chemistry of other oxime ligands suggests a promising area for future investigation.

Table 2: Potential Coordination Modes of this compound

Coordination ModeMetal Ion ExamplePotential Application
N-coordinationPd(II)Catalysis
O-coordinationCu(II)Sensor development
N,O-chelationFe(III)Magnetic materials

This compound in Materials Science (e.g., polymer precursors, if applicable)

The oxepane ring in this compound is structurally related to 2-oxepanone, more commonly known as ε-caprolactone. Polycaprolactone (PCL) is a well-known biodegradable polyester (B1180765) with numerous applications in materials science, particularly in the biomedical field. ontosight.aicable-ties.biowikipedia.org The ring-opening polymerization of ε-caprolactone is a common method for producing PCL.

While this compound itself is not a direct monomer for PCL synthesis, its derivatives could potentially be used to create novel polymers. For instance, after reduction of the oxime to an amine, the resulting 4-aminooxepane could be incorporated into polyamides or polyurethanes, potentially imparting unique properties to the resulting materials due to the presence of the flexible oxepane ring. ontosight.ai The biodegradability of the oxepane backbone is another attractive feature for the design of environmentally friendly materials. cable-ties.bio

Environmental Chemical Transformations and Fate of this compound

The environmental fate of a chemical compound is of paramount importance. While specific studies on the environmental degradation of this compound are not available, some general principles can be applied. The oxepane ring is present in some natural products, suggesting that pathways for its biodegradation may exist in certain microorganisms. nih.gov The biodegradability of polycaprolactone, which is based on the oxepanone structure, further supports this notion. cable-ties.bio

Emerging Research Areas and Challenges in this compound Chemistry

The exploration of this compound chemistry is still in its nascent stages, presenting both opportunities and challenges.

Emerging Research Areas:

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective synthesis of derivatives of this compound could open up new avenues for the creation of complex, stereochemically defined molecules.

Supramolecular Chemistry: The ability of the hydroxylamine group to form hydrogen bonds could be exploited in the design of self-assembling systems and functional supramolecular materials.

Flow Chemistry: The use of continuous flow reactors for the synthesis and transformation of this compound could offer advantages in terms of safety, efficiency, and scalability.

Challenges:

Scalable Synthesis: Developing a cost-effective and scalable synthesis of this compound is crucial for its wider application in research and industry.

Reactivity and Stability: A thorough understanding of the reactivity and stability of the compound under various conditions is necessary to control its chemical transformations effectively.

Lack of Spectroscopic and Toxicological Data: Comprehensive spectroscopic characterization and toxicological evaluation are required to ensure its safe handling and to accurately interpret experimental results.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(oxepan-4-ylidene)hydroxylamine with high purity?

  • Methodological Answer : Synthesis should prioritize stabilizing the oxepane ring and hydroxylamine moiety. Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and employ anhydrous solvents like THF or DCM. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) can enhance purity. Monitor reaction progress using TLC or HPLC-MS to detect intermediates like oxepan-4-one precursors .
  • Safety Note : Follow protocols for hydroxylamine derivatives, including mechanical exhaust systems and PPE (chemical-resistant gloves, goggles) to mitigate exposure risks .

Q. How can researchers ensure structural fidelity during characterization of this compound?

  • Analytical Workflow :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the oxepane ring geometry and hydroxylamine linkage.
  • FT-IR : Validate N–O and C=N bonds (peaks at 950–1250 cm1^{-1} for N–O; 1600–1680 cm1^{-1} for C=N).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation.
    • Reference Standards : Compare with synthesized analogs (e.g., substituted oxepane-hydroxylamine derivatives) to rule out tautomeric interferences .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE Requirements : NIOSH-approved respirators (N95 or higher), nitrile gloves, and chemical-resistant lab coats.
  • Containment : Use fume hoods for synthesis and storage in sealed containers under nitrogen.
  • Emergency Procedures : Immediate decontamination with safety showers/eye washes; neutralize spills with activated carbon .

Advanced Research Questions

Q. How do CYP enzymes influence the metabolic fate of this compound in hepatic systems?

  • Experimental Design :

  • Microsomal Incubations : Use rat/hepatic microsomes (induced with β-naphthoflavone for CYP1A or ethanol for CYP2E1) and NADPH cofactor.
  • Metabolite Profiling : HPLC or LC-MS to identify products (e.g., oxepan-4-ol or ring-opened amines).
    • Key Findings from Analog Studies :
CYP InducerDominant MetaboliteRelative Activity
β-NF (CYP1A)Oxepan-4-olHigh
Ethanol (CYP2E1)Ring-opened amineModerate
  • Data Interpretation : CYP1A drives reductive pathways, while CYP2E1 may favor oxidative cleavage. Confirm with CYP-specific inhibitors (e.g., α-naphthoflavone for CYP1A) .

Q. What analytical challenges arise when detecting this compound degradation byproducts in environmental samples?

  • Artifact Mitigation : Avoid hydroxylamine-based extraction reagents (e.g., hydroxylamine hydrochloride), which react with carbonyls to form N/S-containing artifacts. Use alternative reductants like ascorbate or EDTA for iron-oxyhydroxide-associated OM extraction .
  • Detection Methods :

  • GC-MS : Derivatize polar metabolites (e.g., silylation for hydroxyl groups).
  • FT-ICR-MS : Resolve complex degradation profiles via high mass accuracy.

Q. How can contradictory data on the redox stability of this compound be resolved?

  • Controlled Stability Studies :

  • Radiolysis : Expose to γ-radiation (e.g., 60^{60}Co source) and quantify H2_2/CO yields via gas chromatography.
  • pH-Dependent Stability : Test degradation kinetics at pH 4.5 (simulating lysosomal conditions) vs. pH 7.4 (physiological).
    • Advanced Spectroscopy : EPR to detect radical intermediates (e.g., hydroxylamine-derived nitroxides) .

Q. What strategies minimize NDMA formation during ozonation of this compound-contaminated water?

  • Precursor Control : Pre-treat with UV/H2_2O2_2 to degrade tertiary amine precursors.
  • Ozonation Optimization : Maintain low ozone doses (<1 mg/L) and short contact times to limit hydroxylamine → NDMA pathways.
  • Post-Treatment : Activated carbon adsorption to remove residual nitrosamines .

Methodological Best Practices

  • Data Reproducibility : Document microsomal batch variations (e.g., species-specific CYP expression) and validate findings with recombinant CYP isoforms.
  • Contradiction Analysis : Use factorial ANOVA to disentangle enzyme contributions or competing metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.